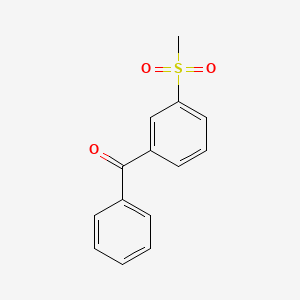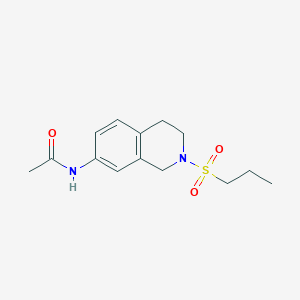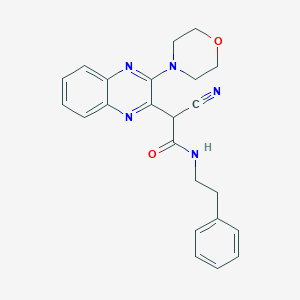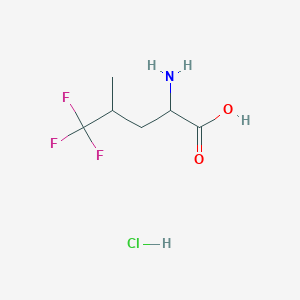
3-(Methylsulfonyl)benzophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Methylsulfonyl)benzophenone is a chemical compound with the linear formula C14H12O3S . It has a molecular weight of 260.31 . The IUPAC name for this compound is 3-(methylsulfonyl)phenylmethanone .
Molecular Structure Analysis
The molecular structure of 3-(Methylsulfonyl)benzophenone consists of a benzophenone core with a methylsulfonyl group attached to one of the phenyl rings . The InChI code for this compound is 1S/C14H12O3S/c1-18(16,17)13-9-5-8-12(10-13)14(15)11-6-3-2-4-7-11/h2-10H,1H3 .Physical And Chemical Properties Analysis
3-(Methylsulfonyl)benzophenone is a white to yellow solid . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved data.Wissenschaftliche Forschungsanwendungen
Photochemically Induced Radical Alkenylation
One application of benzophenone derivatives involves the photochemically induced radical alkenylation of C(sp3)–H bonds. A study by Amaoka et al. (2014) describes a metal-free reaction enabled by benzophenone and 1,2-bis(phenylsulfonyl)ethylene under photo-irradiation conditions. This process allows for the substitution of heteroatom-substituted methine, methylene, and aliphatic C(sp3)–H bonds by (E)-sulfonylalkene units in a highly chemoselective manner. The derivatives obtained through this method can be further converted into complex natural products and pharmaceuticals, showcasing the versatility of benzophenone in synthetic organic chemistry Amaoka et al., Chemical Science, 2014.
Environmental Degradation and Treatment
In environmental research, the degradation of UV-filter benzophenone-3 in aqueous solutions has been studied extensively. Pan et al. (2017) utilized cobalt ferrite (CoFe2O4) catalyzed by persulfate for the degradation of benzophenone-3, demonstrating significant removal efficiency and offering a potential method for treating water and wastewaters containing this compound Pan et al., Chemical Engineering Journal, 2017.
Impact on Health and Ecosystems
Benzophenone-3's presence in personal care products and its environmental persistence raise concerns regarding its impact on health and ecosystems. Kim and Choi (2014) conducted a mini-review on the occurrences, toxicities, and ecological risks associated with benzophenone-3, highlighting its endocrine-disrupting capacity and the need for further research on its long-term exposure effects in aquatic ecosystems Kim & Choi, Environment International, 2014.
Novel Applications in Materials Science
Furthermore, innovative applications of benzophenone derivatives in materials science have been explored. Zhai et al. (2007) synthesized sulfonated polyimides using sulfonated diamine monomers derived from benzophenone for direct methanol fuel cell applications. These materials exhibited good solubility, high thermal stability, and promising performance characteristics, underscoring the potential of benzophenone derivatives in the development of advanced materials Zhai et al., Journal of Membrane Science, 2007.
Safety and Hazards
Zukünftige Richtungen
While specific future directions for 3-(Methylsulfonyl)benzophenone are not available, research into benzophenones is ongoing due to their presence as emerging contaminants in the environment . Their accumulation and stability in the environment, combined with the revealed adverse effects on ecosystems, have triggered significant interest for research .
Eigenschaften
IUPAC Name |
(3-methylsulfonylphenyl)-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3S/c1-18(16,17)13-9-5-8-12(10-13)14(15)11-6-3-2-4-7-11/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMFWZKUKFTYSPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{5-acetyl-6-[2-(dimethylamino)vinyl]-2-oxo-2H-pyran-3-yl}-4-chlorobenzenecarboxamide](/img/structure/B2703848.png)





![3-[2-(3,4-Dimethoxy-phenyl)-ethyl]-2-mercapto-3H-quinazolin-4-one](/img/structure/B2703856.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-imidazole-1-carboxamide](/img/structure/B2703861.png)
![N,3-diisobutyl-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2703864.png)


